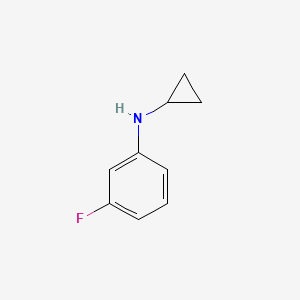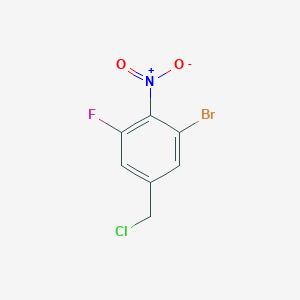
1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4BrClFNO2 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method involves the nitration of 1-Bromo-5-(chloromethyl)-3-fluorobenzene, followed by chloromethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process.
化学反応の分析
Types of Reactions
1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of 1-Bromo-5-(aminomethyl)-3-fluoro-2-nitrobenzene.
Oxidation: Formation of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzaldehyde or 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzoic acid.
科学的研究の応用
1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple halogen atoms and a nitro group can enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- 1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene
- 1-Bromo-5-(chloromethyl)-3-fluoro-2-iodobenzene
- 1-Bromo-5-(chloromethyl)-3-fluoro-2-hydroxybenzene
Uniqueness
1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (halogen) groups on the benzene ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C7H4BrClFNO2 |
|---|---|
分子量 |
268.47 g/mol |
IUPAC名 |
1-bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-5-1-4(3-9)2-6(10)7(5)11(12)13/h1-2H,3H2 |
InChIキー |
PIVBYOPDQNZJQM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


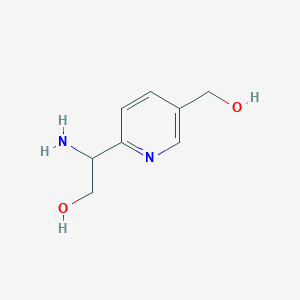

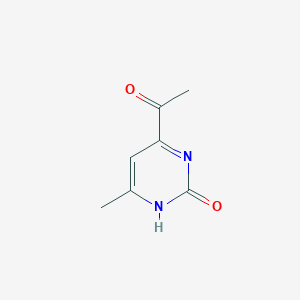
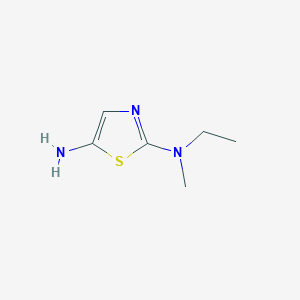
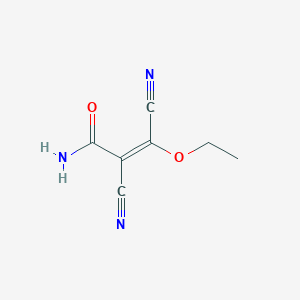
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

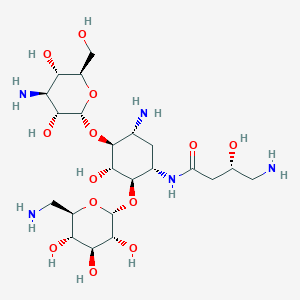

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
